molecular formula C7H9NO5S B12086943 Methyl 3-(sulfamoylmethyl)furan-2-carboxylate

Methyl 3-(sulfamoylmethyl)furan-2-carboxylate

Cat. No.: B12086943
M. Wt: 219.22 g/mol
InChI Key: LTBQCHPXQZOHLM-UHFFFAOYSA-N
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Description

Methyl 3-(sulfamoylmethyl)furan-2-carboxylate is an organic compound with the molecular formula C7H9NO5S and a molecular weight of 219.22 g/mol . It is a derivative of furan, a heterocyclic aromatic compound, and contains both a sulfamoylmethyl group and a carboxylate ester group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(sulfamoylmethyl)furan-2-carboxylate typically involves the reaction of furan derivatives with sulfamoyl chloride and methanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(sulfamoylmethyl)furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(sulfamoylmethyl)furan-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(sulfamoylmethyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(sulfamoylmethyl)furan-2-carboxylate is unique due to the presence of both the sulfamoylmethyl group and the furan ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets that are not possible with simpler furan derivatives .

Properties

Molecular Formula

C7H9NO5S

Molecular Weight

219.22 g/mol

IUPAC Name

methyl 3-(sulfamoylmethyl)furan-2-carboxylate

InChI

InChI=1S/C7H9NO5S/c1-12-7(9)6-5(2-3-13-6)4-14(8,10)11/h2-3H,4H2,1H3,(H2,8,10,11)

InChI Key

LTBQCHPXQZOHLM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CO1)CS(=O)(=O)N

Origin of Product

United States

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